Z-D-Allo-Thr-OH

Description

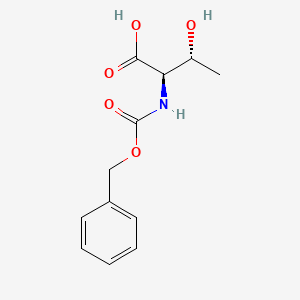

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1 |

InChI Key |

IPJUIRDNBFZGQN-PSASIEDQSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Z Protected D Allo Threonine and Analogues

Chemical Synthesis Approaches for Z-D-Allo-Thr-OH

The construction of this compound involves the careful introduction of the benzyloxycarbonyl (Z or Cbz) protecting group onto the amino function of D-allo-threonine. This process must be managed alongside potential reactions at the carboxylic acid and side-chain hydroxyl groups, necessitating a robust synthetic plan.

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups, such as the α-amino group and side chains. peptide.com The concept of "orthogonality" is a cornerstone of modern protecting group strategy. researchgate.net Orthogonal protecting groups are independent classes of protecting groups that can be removed by distinct chemical mechanisms, allowing for selective deprotection of one group in the presence of others. researchgate.net

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was the first "modern" protecting group used in peptide chemistry. researchgate.netwikipedia.org It is a carbamate-type protection for the α-amino group and is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.orggoogle.com The Z-group is stable under mildly acidic and basic conditions but can be removed by strong acids (like HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis. researchgate.netwikipedia.org

The utility of the Z-group is enhanced when used in an orthogonal scheme with other protecting groups. The two most common strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bn strategies. researchgate.netbiosynth.com

Z and Boc/tBu: The Z-group is compatible with the tert-butyloxycarbonyl (Boc) group and other tert-butyl (tBu) based side-chain protecting groups (e.g., for hydroxyl or carboxyl functions). researchgate.net Boc and tBu groups are labile to moderate to strong acids (e.g., trifluoroacetic acid, TFA), while the Z-group remains intact. researchgate.netiris-biotech.de This allows for the selective removal of Boc/tBu groups during peptide chain elongation while the Z-group provides permanent protection, typically removed at a later stage by hydrogenation.

Z and Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed by piperidine. iris-biotech.denih.gov The Z-group is stable to these basic conditions, making the Z and Fmoc groups an orthogonal pair. This allows for the use of Z-protected amino acids in Fmoc-based SPPS, particularly for side-chain modifications or the synthesis of branched peptides. peptide.com A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has also been developed, which is tolerant of N-Boc groups but would simultaneously cleave a Z-group. nih.gov

This orthogonality allows for complex synthetic designs where different parts of a molecule can be unmasked and manipulated in a specific order without affecting other protected functionalities. researchgate.net

Table 1: Comparison of Common Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenolysis; Strong Acid (HBr/AcOH) | Base, Mild Acid |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., 25-50% TFA) | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |

| tert-Butyl | tBu | Strong Acid (e.g., 95% TFA) | Base, Hydrogenolysis |

Esterification of the carboxylic acid moiety of N-protected amino acids is a fundamental transformation, often required for subsequent coupling reactions or for modulating solubility. However, the zwitterionic nature of unprotected amino acids makes esterification difficult. mdpi.com N-protection, for instance with a Z-group, circumvents this issue and allows for more conventional esterification methods.

Direct Acid-Catalyzed Esterification: The classical Fischer esterification involves reacting the N-protected amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.comgoogle.com For example, N-Cbz-valine can be converted to its methyl ester by stirring with methanol (B129727) and sulfuric acid. google.com This method is effective but requires acidic conditions that the Z-group is stable to.

Modified Esterification Methods: To avoid strongly acidic conditions, several modified techniques have been developed.

Acyl Halide Formation: The N-protected amino acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). mdpi.comgcwgandhinagar.com The resulting acyl chloride readily reacts with an alcohol to form the desired ester under mild conditions. gcwgandhinagar.com

Use of Coupling Reagents: Dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can promote esterification by activating the carboxylic acid. gcwgandhinagar.com

Conversion to Active Esters: A two-step procedure involves first converting the N-protected amino acid into a reactive intermediate, such as an N-hydroxysuccinimide (ONSu) ester. core.ac.uk These active esters are stable and can be isolated. They subsequently react with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to furnish the final ester product in high yield under mild conditions. core.ac.uk This method is applicable to both N-benzyloxycarbonyl and N-tert-butyloxycarbonyl protected amino acids. core.ac.uk

Table 2: Selected Esterification Methods for N-Protected Amino Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Direct, equilibrium-driven reaction. pearson.com |

| Acyl Halide Method | SOCl₂ then Alcohol | Involves a highly reactive intermediate. gcwgandhinagar.com |

| Active Ester Method | N-Hydroxysuccinimide, DCC; then Alcohol, DMAP | Mild conditions, high yields, stable intermediate. core.ac.uk |

Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) group (-CH₂-). For amino acids, this can involve converting an α-amino acid into a β-amino acid or a higher homologue. Such derivatives are valuable in medicinal chemistry as they can form peptides (peptidomimetics) with altered structural and biological properties, including resistance to proteases.

One established methodology for the one-carbon homologation of α-amino acids involves their conversion into 2-thiazolyl α-amino ketones. researchgate.net This thiazole-based approach can be applied to various amino acids, including L-threonine. The process involves:

Conversion of the N-protected α-amino acid into a 2-thiazolyl α-amino ketone.

Stereocontrolled reduction of the ketone functionality.

Further chemical manipulation to yield the homologated α-hydroxy β-amino aldehyde or acid.

This methodology allows for the synthesis of both epimers at the α-carbon, providing access to a range of stereochemically diverse building blocks. researchgate.net While the literature specifically details the homologation of L-threonine, the principles are applicable to its diastereomer, D-allo-threonine, to generate novel β-amino acid structures. researchgate.net

The synthesis of Z-D-Allo-Thr(tBu)-OH requires the selective protection of three different functional groups: the α-amino group with benzyloxycarbonyl (Z), the side-chain hydroxyl group with a tert-butyl (tBu) ether, and leaving the α-carboxyl group free. The tBu group is an acid-labile protecting group often used for hydroxyl functions in peptide synthesis. iris-biotech.de

A synthetic route can involve the protection of the hydroxyl group of D-allo-threonine with a tBu group using 2-methylpropene and a catalytic amount of sulfuric acid. medchemexpress.com Subsequent protection of the amino group with the Z-group would yield the target compound. The order of these protection steps is crucial to avoid side reactions.

Due to purification challenges, these derivatives are often isolated and stored as salts. The dicyclohexylammonium (B1228976) (DCHA) salt of Z-D-allo-Thr(tBu)-OH is a common form. chemimpex.com These salts are typically stable, crystalline solids that are easier to handle and purify than the free acid. The free acid can be regenerated from the salt prior to its use in a subsequent reaction, such as a peptide coupling step. Z-O-tert-butyl-D-allo-threonine cyclohexylammonium salt is noted as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Stereoselective and Asymmetric Synthesis of D-Allo-Threonine and its Protected Forms

D-allo-threonine possesses two chiral centers (at the α and β carbons), meaning four possible stereoisomers exist: D-threonine, L-threonine, D-allo-threonine, and L-allo-threonine. acs.org The synthesis of optically pure D-allo-threonine is challenging and crucial for its application in biologically active compounds.

A variety of methods have been developed to control the stereochemistry during the synthesis of allo-threonine. These can be broadly categorized into methods involving epimerization of existing chiral precursors and de novo asymmetric syntheses.

Epimerization of Threonine: One of the most practical routes to D-allo-threonine starts from the inexpensive and readily available L-threonine. daneshyari.com Epimerization at the α-carbon can be achieved using various methods:

Salicylaldehyde (B1680747) Catalysis: Heating L-threonine in acetic acid with a catalytic amount of salicylaldehyde can induce epimerization, yielding a mixture of L-threonine and D-allo-threonine. daneshyari.com The desired D-allo-threonine can then be separated from the mixture, for example, by fractional crystallization of its N-acetylated ammonium (B1175870) salt. researchgate.net

Enzymatic Epimerization: Amino acid racemases can be used to interconvert stereoisomers. For instance, an immobilized amino acid racemase can catalyze the conversion of D-threonine to L-allo-threonine. acs.org Similarly, a process starting from L-threonine can utilize an amino acid racemase to generate a mixture containing D-allo-threonine, which is then isolated. google.com

Asymmetric Aldol-Type Reactions: De novo synthesis from achiral starting materials offers another powerful approach.

Biomimetic Synthesis: The reaction between glycine (B1666218) and acetaldehyde (B116499), which forms the threonine backbone, can be rendered asymmetric. One approach uses a chiral pyridoxal-like pyridinophane-zinc complex as an enzyme mimic. rsc.org This biomimetic aldol (B89426) condensation produces allo-threonine and threonine with high enantiomeric excess (88% ee for allo-threonine). rsc.org

Enzymatic Aldol Addition: D-Threonine aldolase (B8822740) enzymes catalyze the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and/or D-allo-threonine. rsc.org By controlling reaction conditions such as temperature and solvent, it is possible to kinetically favor the formation of one diastereomer over the other with high stereoselectivity. rsc.org Serine hydroxymethyltransferase from E. coli has also been used for the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde. nih.gov

Other Asymmetric Methods:

Chiral Auxiliaries: Stereoselective amination of chiral enolates provides a route to α-amino acids with high stereocontrol. capes.gov.br

Photoredox Catalysis: Modern methods include the asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation, using a chiral N-sulfinyl imine as a radical acceptor. rsc.org

Table 3: Overview of Enantioselective Synthesis Methods for Allo-Threonine

| Method | Starting Materials | Key Reagent/Catalyst | Outcome | Reference(s) |

|---|---|---|---|---|

| Epimerization | L-Threonine | Catalytic Salicylaldehyde | Mixture of L-Thr and D-allo-Thr, followed by separation. | daneshyari.com |

| Enzymatic Epimerization | D-Threonine | Immobilized Amino Acid Racemase | L-allo-Threonine | acs.org |

| Biomimetic Aldol | Glycine, Acetaldehyde | Chiral Pyridinophane-Zinc Complex | allo-Threonine (88% ee) and Threonine (74% ee) | rsc.org |

| Enzymatic Aldol | Glycine, Acetaldehyde | D-Threonine Aldolase | D-Threonine and/or D-allo-Threonine | rsc.org |

Diastereoselective Synthesis of Protected Amino Acid Intermediates

The synthesis of protected D-allo-threonine derivatives often involves the strategic manipulation of stereochemistry, starting from more readily available isomers like L-threonine. A key transformation in this process is the epimerization at the α-carbon. One reported method describes the synthesis of Fmoc-D-alloThr(tBu)-OH and Fmoc-D-alloThr(tBu)-OtBu from L-threonine. researchgate.net This process begins with the epimerization of L-threonine, catalyzed by salicylaldehyde, which yields a mixture of L-threonine and D-allo-threonine. researchgate.net The subsequent separation of the ammonium salt of D-allo-threonine allows for its isolation with a high diastereomeric excess of 96%. researchgate.net

Further manipulation of the protected intermediate, Fmoc-D-alloThr(tBu)-OtBu, allows for the chemoselective deprotection of either the tert-butyl ether or the tert-butyl ester. This selective removal of protecting groups provides access to either Fmoc-D-alloThr(tBu)-OH or Fmoc-D-alloThr(OtBu)-OH, respectively, which are valuable building blocks for peptide synthesis. researchgate.net

Chiral Pool Synthesis Strategies Utilizing Threonine and Allo-Threonine

The use of naturally occurring, enantiomerically pure compounds as starting materials, a strategy known as chiral pool synthesis, is a powerful approach for the construction of complex chiral molecules. mdpi.comresearchgate.net α-Amino acids, including threonine, are particularly valuable in this regard due to their ready availability in both enantiomeric forms. mdpi.com Threonine is a notable chiral pool reagent because it possesses an additional stereocenter, providing a rich source of chirality for asymmetric synthesis. mdpi.com

For instance, D-threonine can serve as the starting material for the total synthesis of other complex molecules. mdpi.com The synthesis of D-allo-threonine derivatives from the more common and inexpensive L-threonine is another prime example of a chiral pool strategy. researchgate.net This transformation leverages the existing chirality of L-threonine to create the desired D-allo-threonine diastereomer through an epimerization reaction. researchgate.net By starting with a chiral molecule, the stereochemical outcome of the reaction sequence is controlled, avoiding the need for chiral resolutions or asymmetric catalysts in later steps.

Additive-Modulated Glycosylation for Glycosyl Amino Acids

The synthesis of glycosyl amino acids, which are key components of glycoproteins, presents a significant challenge in controlling the stereochemistry of the glycosidic bond. researchgate.netucd.ie Additive-modulated glycosylation has emerged as a strategy to achieve high stereoselectivity. researchgate.net This approach has been successfully applied to the synthesis of 1,2-cis-O-linked glycosyl amino acids using a trichloroacetimidate (B1259523) glycosylation method. researchgate.netresearchgate.net

This protocol demonstrates broad applicability with a variety of glycosyl donors, including D-gluco-, D-galacto-, and 2-deoxy-2-azido-D-gluco-pyranosyl trichloroacetimidates. researchgate.netresearchgate.net Furthermore, it is compatible with orthogonally protected amino acid acceptors such as serine and threonine. researchgate.net The use of additives in the reaction mixture plays a crucial role in directing the stereochemical outcome of the glycosylation, favoring the formation of the cis-product. This method provides a practical and mild route to complex glycoconjugates that are important for research in glycobiology. researchgate.net

Chemoenzymatic and Enzymatic Synthesis of Allo-Threonine Isomers

Enzyme-Assisted Preferential Crystallization for Chiral Amino Acids

Enzyme-assisted preferential crystallization is an effective method for resolving chiral amino acids. This technique combines the crystallization of a single enantiomer from a racemic solution with the enzymatic racemization of the remaining enantiomer in the solution. uni-duesseldorf.deuni-halle.de While this method is generally applicable to conglomerate-forming racemates, a related strategy has been successfully employed for the production of chiral allo-threonine. uni-duesseldorf.de This process involves the enzymatic isomerization of threonine to allo-threonine, followed by the crystallization of the less soluble allo-threonine from the reaction mixture. uni-duesseldorf.de This approach circumvents the need for chromatographic separation methods, simplifying the downstream processing. researchgate.net

Enzymatic Isomerization for D- and L-Allo-Threonine Production

An efficient method for the production of both D- and L-allo-threonine has been developed utilizing an amino acid racemase from Pseudomonas putida NBRC12996. researchgate.net This enzyme catalyzes the isomerization of L-threonine or D-threonine to their respective allo-diastereomers. researchgate.net The process is coupled with simultaneous crystallization of the product, which is driven by the lower solubility of allo-threonine compared to threonine. uni-duesseldorf.de

This chemoenzymatic process is performed in water under mild conditions (30 °C and atmospheric pressure) and avoids the use of toxic reagents. researchgate.net The product can be recovered by simple filtration. researchgate.net In a repetitive batch mode operation over 55 days, this system produced significant quantities of D- and L-allo-threonine with high diastereomeric excess and good yields. researchgate.net

Table 1: Production of D- and L-allo-Threonine via Enzymatic Isomerization and Crystallization

| Product | Starting Material | Yield | Diastereomeric Excess (de) |

|---|---|---|---|

| D-allo-Threonine | L-Threonine | 83% | >99.2% |

| L-allo-Threonine | D-Threonine | 79% | >98.4% |

Data sourced from a study on the enzymatic isomerization of threonine. researchgate.net

Biomimetic Aldol Condensation using Enzyme Mimics

The synthesis of allo-threonine can also be achieved through biomimetic approaches that mimic the action of aldolase enzymes. rsc.orgresearchgate.net One such method employs a chiral pyridoxal-like pyridinophane-zinc complex as an enzyme mimic to catalyze the aldol condensation between acetaldehyde and a glycine-derived Schiff base. rsc.org This reaction produces a mixture of allo-threonine and threonine. rsc.org

The stereochemical outcome of this biomimetic aldol reaction is influenced by the chiral catalyst, resulting in enantiomerically enriched products. For example, one study reported the formation of allo-threonine with an 88% enantiomeric excess (e.e.) and threonine with a 74% e.e., with a product ratio of 1.7:1 in favor of allo-threonine. rsc.org This approach highlights the potential of using enzyme mimics to perform stereoselective carbon-carbon bond formations for the synthesis of non-proteinogenic amino acids. rsc.org

Advanced Analytical Techniques for Z D Allo Thr Oh Structural Elucidation and Purity Assessment

Spectroscopic Methods for Z-Protected D-Allo-Threonine Characterization

Spectroscopic analysis is a cornerstone for the structural elucidation of organic molecules like Z-D-Allo-Thr-OH. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose, offering complementary information to build a complete molecular profile.

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and stereochemical arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary framework for structural confirmation of this compound. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the spectrum, and its position (chemical shift, δ) is indicative of its electronic environment.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the D-allo-threonine backbone and the N-benzyloxycarbonyl (Z) protecting group. Key expected resonances include a doublet for the methyl protons (Hγ), multiplets for the α- and β-protons, a singlet for the benzylic methylene (B1212753) (CH₂) protons of the Z-group, and signals in the aromatic region for the phenyl ring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. This includes the methyl carbon, the α- and β-carbons of the amino acid backbone, the carbons of the phenyl ring, the benzylic carbon, and the two carbonyl carbons (one from the carboxylic acid and one from the carbamate (B1207046) of the Z-group).

The following tables summarize the expected chemical shifts for this compound, based on known values for D-allothreonine and the characteristic signals of the Z-group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Hγ (-CH₃) | ~1.2 | Doublet |

| Hα (-CH-) | ~3.8-4.0 | Multiplet |

| Hβ (-CH-) | ~4.3-4.5 | Multiplet |

| Benzylic (-CH₂-) | ~5.1 | Singlet |

| Aromatic (-C₆H₅) | ~7.3-7.4 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cγ (-CH₃) | ~20 |

| Cα (-CH-) | ~60 |

| Cβ (-CH-) | ~68 |

| Benzylic (-CH₂-) | ~67 |

| Aromatic (-C₆H₅) | ~127-136 |

| Carbamate (C=O) | ~156 |

| Carboxylic Acid (C=O) | ~173 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) , specifically DQF-COSY (Double Quantum Filtered COSY), is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would display a cross-peak connecting the signals of the α-proton and the β-proton, and another cross-peak between the β-proton and the γ-methyl protons. This confirms the connectivity of the amino acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. creative-biostructure.com This technique is invaluable for assigning carbon signals based on their known proton assignments. sdsu.edu For example, the proton signal assigned to Hα will show a correlation peak to the Cα signal in the HSQC spectrum, definitively linking the two.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Cross-Peaks | Purpose |

| COSY | ¹H ↔ ¹H | Hα ↔ HβHβ ↔ Hγ | Confirms proton connectivity within the allo-threonine spin system. |

| HSQC | ¹H ↔ ¹³C | Hα ↔ CαHβ ↔ CβHγ ↔ CγBenzylic H ↔ Benzylic C | Assigns carbon signals based on directly bonded proton assignments. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₁₂H₁₅NO₅), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The analysis is typically performed on a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Monoisotopic Mass | 253.0950 g/mol |

| Expected m/z for [M+H]⁺ | 254.1023 |

| Expected m/z for [M+Na]⁺ | 276.0842 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used for both the identification and purity assessment of compounds in a mixture.

In a typical LC-MS analysis of this compound, the compound is first injected into a high-performance liquid chromatography (HPLC) system, often equipped with a reversed-phase column (e.g., C18). A gradient of organic solvent (like acetonitrile) in water is used to elute the compound from the column. The retention time (the time it takes for the compound to elute) is a characteristic property under specific conditions.

As the compound elutes from the column, it enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. The ESI process generates gas-phase ions (e.g., [M+H]⁺) from the analyte. The mass spectrometer then analyzes these ions, providing a mass spectrum that confirms the molecular weight of the compound eluting at that specific retention time. This dual detection provides a high degree of confidence in the compound's identity and allows for the detection and potential identification of impurities, which would appear as separate peaks in the chromatogram with their own corresponding mass spectra.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, amino acids and their protected derivatives like this compound are inherently polar and non-volatile due to their carboxyl and hydroxyl functional groups. Consequently, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the polar functional groups to make the molecule amenable to vaporization at temperatures compatible with GC without thermal decomposition. sigmaaldrich.com

The primary goal of derivatization in this context is to replace the active hydrogens on the hydroxyl (-OH) and carboxylic acid (-COOH) groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies for amino acids include silylation or acylation. For instance, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture than traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com Another approach involves esterification followed by acylation, for example, using pentafluoropropionic anhydride. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated derivative then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of the compound. The mass-to-charge ratios of the fragment ions provide structural information that confirms the identity of the derivatized this compound. This technique is particularly valuable for purity assessment, as it can separate and identify volatile impurities.

| Derivatization Approach | Reagent Example | Target Functional Groups | Benefit |

| Silylation | MTBSTFA | Hydroxyl, Carboxyl | Forms stable, moisture-resistant derivatives. sigmaaldrich.com |

| Acylation/Esterification | Pentafluoropropionic Anhydride | Amino, Hydroxyl, Carboxyl | Increases volatility for GC analysis. nih.govresearchgate.net |

| Chloroformate Reaction | Methyl Chloroformate | Amino, Hydroxyl, Carboxyl | Allows for separation on chiral columns. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The molecule absorbs energy at frequencies corresponding to these vibrations, and a spectrum is generated by plotting absorbance or transmittance against the frequency (typically expressed as wavenumbers, cm⁻¹).

For this compound, the IR spectrum provides clear evidence for its key structural components. The benzyloxycarbonyl ("Z") protecting group, the carboxylic acid, and the hydroxyl group each have characteristic absorption bands. Analysis of the spectrum allows for the confirmation of these groups, thereby verifying the compound's basic structure. nih.gov Studies on similar amino acid structures provide a basis for interpreting the spectrum of this compound. nih.gov

Key Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| N-H (Carbamate) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carbamate) | Stretching | ~1680-1710 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is most sensitive for molecules containing chromophores—parts of a molecule with π-electron systems (e.g., double bonds, aromatic rings) that absorb light in the UV-Vis range.

The parent amino acid, D-allo-threonine, lacks a significant chromophore and therefore exhibits only weak absorption in the far UV region (below 220 nm), primarily due to the n→π* transition of the carboxyl group. nih.gov However, the introduction of the benzyloxycarbonyl ("Z") group provides a strong chromophore. The benzene (B151609) ring within the Z-group contains a π-electron system that absorbs UV light in the range of 230-300 nm. nih.gov

The UV-Vis spectrum of this compound would be expected to show characteristic absorbance peaks corresponding to the phenyl group. A typical maximum absorption (λmax) for a monosubstituted benzene ring is observed around 250-265 nm. This analysis is useful for confirming the presence of the Z-protecting group and for quantitative analysis using the Beer-Lambert law, assuming no other chromophoric impurities are present.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. springernature.com When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. springernature.com

For this compound, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the absolute configuration of its two chiral centers (at the α- and β-carbons). This unequivocally confirms its identity as the D-allo diastereomer. Studies on the parent compound, L-threonine, have shown it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net While the protected derivative may have a different crystal packing, XRD remains the gold standard for structural confirmation. nih.govnih.gov

Powder XRD, which uses a finely ground sample instead of a single crystal, is also valuable. It produces a characteristic diffraction pattern that can be used as a fingerprint for a specific crystalline form (polymorph) of the compound, which is crucial for quality control in manufacturing processes.

Chromatographic Separation and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying the stereoisomers of chiral molecules like this compound. To separate enantiomers and diastereomers, a chiral stationary phase (CSP) is required. A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the analytes. sigmaaldrich.comresearchgate.net The differing stability of these complexes leads to different retention times, allowing for separation.

For the four stereoisomers of threonine (D-Thr, L-Thr, D-allo-Thr, L-allo-Thr), various CSPs have proven effective. researchgate.net These include Pirkle-type phases, cyclodextrin-based columns, and macrocyclic glycopeptide phases (e.g., vancomycin (B549263) or teicoplanin-bonded silica). sigmaaldrich.comresearchgate.net These columns operate through multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition. sigmaaldrich.com A three-dimensional HPLC system incorporating a Pirkle-type chiral stationary phase has been successfully used to resolve all four threonine isomers. nih.gov The choice of mobile phase (a mixture of solvents like hexane/ethanol for normal phase or acetonitrile/water for reversed-phase) is optimized to achieve the best resolution between the peaks corresponding to each isomer. sigmaaldrich.com This method is essential for determining the enantiomeric and diastereomeric purity of this compound, ensuring it is free from its L-allo, D-threo, and L-threo counterparts.

Precolumn Derivatization for Enhanced Chromatographic Separation

In some cases, direct separation on a chiral column may be challenging, or the analyte may lack a suitable chromophore for sensitive UV detection. Precolumn derivatization addresses these issues by reacting the analyte with a reagent prior to HPLC analysis. mdpi.comcreative-proteomics.com This can serve two main purposes: to enhance detector response or to improve chromatographic separation.

For amino acids, derivatization with fluorescent tags is common. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the amino group to yield highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.netnih.gov This approach has been used for the sensitive determination of threonine isomers in biological samples. researchgate.net

Alternatively, a chiral derivatizing agent can be used. This involves reacting the analyte (e.g., D-allo-threonine) with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can then be separated on a standard, non-chiral reversed-phase column (like a C18 column). nih.gov A widely used chiral derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govresearchgate.net The resulting diastereomeric derivatives of the threonine isomers can be resolved by HPLC and detected by UV-Vis spectroscopy, providing a robust method for assessing enantiomeric purity. nih.gov

Biochemical and Metabolic Interrogations of D Allo Threonine and Analogues in Research Models

Enzymatic Transformations Involving Allo-Threonine

The stereochemistry of threonine isomers plays a crucial role in their interaction with various enzymes. This section explores the activity and specificity of key enzymes that metabolize allo-threonine.

Threonine Aldolase (B8822740) Activity and Substrate Specificity

Threonine aldolases are enzymes that catalyze the reversible cleavage of β-hydroxy-α-amino acids. benchchem.comresearchgate.net These enzymes are classified based on their stereospecificity.

Low-specificity D-threonine aldolase (DTA): This enzyme, also known as D-allo-threonine aldolase, demonstrates broad substrate specificity, acting on D-threonine, D-allo-threonine, and other D-β-hydroxy-α-amino acids like D-β-phenylserine. ontosight.aigenome.jpexpasy.org The reaction is reversible and can lead to the interconversion of D-threonine and D-allo-threonine. genome.jpexpasy.org

L-allo-threonine aldolase (LATA): In contrast, some bacteria possess threonine aldolases with high specificity. For instance, an L-allo-threonine aldolase (LATA) purified from Aeromonas jandaei DK-39 is specific for L-allo-threonine. tandfonline.comnih.gov

Substrate Specificity Studies: Research has shown that threonine aldolase activity in aerobic bacteria can be categorized into three groups based on their action on the four stereoisomers of threonine. tandfonline.com Some exhibit activity only towards L-allo-threonine, others act on both L-allo-threonine and L-threonine, and a third group acts on L-allo-threonine, D-allo-threonine, and D-threonine. tandfonline.com Notably, 2-amino-3-ketobutyrate ligase from Escherichia coli also displays L-threonine aldolase activity, with L-allothreonine being about 25% as effective as L-threonine as a substrate, while no activity is observed with D-threonine. umich.edu

Table 1: Substrate Specificity of Various Threonine Aldolases

| Enzyme Type | Source Organism | Substrates | Notes |

|---|---|---|---|

| Low-specificity D-threonine aldolase (DTA) | Arthrobacter sp. DK-38, Alcaligenes xylosoxidans | D-threonine, D-allo-threonine, D-β-phenylserine, D-β-hydroxy-α-aminovaleric acid | Reaction is reversible. genome.jpexpasy.org |

| L-allo-threonine aldolase (LATA) | Aeromonas jandaei DK-39 | L-allo-threonine | Highly specific for L-allo-threonine. tandfonline.comnih.gov |

| 2-amino-3-ketobutyrate ligase | Escherichia coli | L-threonine, L-allo-threonine | L-allo-threonine is a less effective substrate than L-threonine. umich.edu |

Serine Hydroxymethyltransferase (SHMT) as an Allo-Threonine Metabolizing Enzyme

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme crucial for one-carbon metabolism. hmdb.cafrontiersin.org It primarily catalyzes the reversible conversion of serine to glycine (B1666218). benchchem.comhmdb.ca However, SHMT also exhibits activity towards other β-hydroxy amino acids.

Cleavage of Allo-Threonine: In the absence of its folate coenzyme, SHMT can catalyze the retro-aldol cleavage of allo-threonine to glycine and acetaldehyde (B116499). hmdb.canih.govnih.gov This activity has been observed in SHMT from various sources, including Escherichia coli, rabbit liver, and the thermophilic archaeon Sulfolobus solfataricus. nih.govnih.gov

Substrate Promiscuity: The ability of SHMT to act on different substrates, including L-allo-threonine, highlights its catalytic versatility. benchchem.combeilstein-institut.de This promiscuity is a subject of ongoing research to understand the evolutionary relationship between SHMT and threonine aldolases. researchgate.net

Cystathionine Beta-Synthase (CBS) Reactions with L-Allo-Threonine

Cystathionine beta-synthase (CBS) is another PLP-dependent enzyme that plays a central role in sulfur metabolism, catalyzing the condensation of serine and homocysteine to form cystathionine. researchgate.netacs.org

Substrate Analogue Studies: Investigations into the substrate specificity of yeast CBS have revealed that L-allo-threonine, but not L-threonine, can serve as an effective substrate. researchgate.netacs.orgacs.org

Formation of a Novel Amino Acid: L-allo-threonine reacts with the PLP cofactor of CBS to form a stable 3-methyl aminoacrylate intermediate. researchgate.netacs.org This intermediate can then react with L-homocysteine to produce a new amino acid, 3-methyl-L-cystathionine. researchgate.netacs.orga2bchem.com This discovery opens up possibilities for using CBS in the synthesis of novel amino acid analogues. acs.org

Role of Pyridoxal 5'-Phosphate (PLP) in Enzyme Mechanisms

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for the catalytic activity of a wide range of enzymes involved in amino acid metabolism, including threonine aldolases, SHMT, and CBS. nih.govresearchgate.netnih.govosti.gov

Mechanism of Action: PLP functions by forming a Schiff base with an active site lysine (B10760008) residue of the enzyme, creating an internal aldimine. nih.govresearchgate.net When a substrate amino acid binds, it forms an external aldimine with PLP. researchgate.net The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP stabilizes the formation of a carbanionic intermediate at the α-carbon of the substrate, which is a key step in the various reactions catalyzed by these enzymes, such as aldol (B89426) cleavage and transamination. osti.gov

Inhibition Studies: The essential role of PLP is demonstrated by the fact that carbonyl reagents like hydroxylamine (B1172632) strongly inhibit the activity of these enzymes. tandfonline.com The binding of PLP to the enzyme can be monitored spectrophotometrically, as the PLP-enzyme complex often has a characteristic absorption maximum. nih.gov For example, the catalytically inactive K199A mutant of L-allo-TA from Aeromonas jandaei lacked the typical absorption maximum at 420 nm, confirming the role of Lys199 in binding PLP. nih.gov D-threonine aldolase is also a PLP-dependent enzyme that is activated by divalent metal cations. genome.jp

Metabolic Pathway Analysis of Allo-Threonine and its Analogues

Understanding the metabolic fate of allo-threonine in whole organisms provides a broader context for the enzymatic studies.

Investigation of Allo-Threonine Catabolism in Animal Models

While L-threonine is an essential amino acid for humans and animals, the metabolic pathways for its stereoisomers are less well-defined. wikipedia.orgcreative-peptides.com

Threonine Catabolism: In many animals, L-threonine is catabolized via threonine dehydrogenase. wikipedia.orgmdpi.com However, in humans, the gene for this enzyme is inactive, and threonine is primarily converted to α-ketobutyrate. wikipedia.org

Role of Aldolase in Catabolism: Threonine aldolase reversibly breaks down allothreonine into glycine and acetaldehyde. oatext.com However, it does not act on threonine. oatext.com It is suggested that in mammals, the enzyme responsible for metabolizing allothreonine is likely an aldolase or serine hydroxymethyltransferase, which does not affect threonine. oatext.com Studies in rats have shown that DL-allothreonine is broken down into equivalent amounts of acetaldehyde and glycine in an irreversible reaction. nih.gov The catabolism of threonine can follow either a glycine-dependent or glycine-independent pathway. creative-peptides.com The glycine-dependent pathway involves threonine dehydrogenase and threonine aldolase. creative-peptides.com

Interference of Allo-Threonine Analogs with Metabolic Pathways

Allo-threonine analogs, as structural mimics of threonine and other metabolic intermediates, have been investigated for their potential to interfere with specific biochemical pathways. This interference is often achieved through the competitive or allosteric inhibition of enzymes that normally process the natural substrate. The structural similarity allows these analogs to bind to enzyme active sites, potentially leading to the modulation of metabolic fluxes or the inactivation of key cellular processes.

Research has explored the use of such analogs as tools to probe enzyme mechanisms and as potential therapeutic agents. For instance, modified threonine and allo-threonine derivatives have been designed to target enzymes crucial for amino acid metabolism. Fluorinated analogs of L-allo-threonine have been suggested as potential chemotherapeutic agents due to their expected reactivity with serine hydroxymethyltransferase, an enzyme central to one-carbon metabolism beilstein-institut.de. This enzyme is a target for antitumor agents, and its inactivation by analogs like 4-chlorothreonine (B1147533) highlights a strategy of mechanism-based (suicide) inhibition beilstein-institut.de.

Furthermore, other threonine analogs that are not normal metabolites in organisms like Escherichia coli have been shown to disrupt essential biosynthetic pathways. The intermediate 4-hydroxythreonine (4HT), for example, can interfere with threonine biosynthesis, demonstrating how the introduction of a molecular mimic can lead to inhibitory cross-talk within a metabolic network nih.gov. The potential for L-allo-threonine aldolase inhibitors to treat disorders related to amino acid metabolism is also an area of active research ontosight.aiontosight.ai. These inhibitors function by blocking the enzyme's activity, leading to an accumulation of the substrate and a decrease in downstream products ontosight.ai.

The following table summarizes key examples of allo-threonine and threonine analogs and their documented interference with metabolic enzymes.

Table 1: Interference of Allo-Threonine and Threonine Analogs with Metabolic Enzymes | Analog | Target Enzyme/Pathway | Mechanism/Effect of Interference | References | | :--- | :--- | :--- | :--- | | Fluorinated L-allo-threonine derivatives | Serine hydroxymethyltransferase (SHMT) | Proposed to react with and potentially inactivate the enzyme, suggesting a role in chemotherapy. beilstein-institut.de | | 4-Chlorothreonine | Serine hydroxymethyltransferase (SHMT) | Acts as a mechanism-based (suicide) inhibitor of the enzyme. beilstein-institut.de | | 4-Hydroxythreonine (4HT) | Threonine Biosynthesis | Interferes with the normal synthesis of threonine in E. coli. nih.gov | | L-Threonine | Aspartokinase | Acts as an allosteric inhibitor, providing feedback regulation of its own biosynthetic pathway. nih.gov | | DL-allo-Threonine | Aldolases | Reported to inhibit aldolase enzymes. biosynth.com |

Microbial Metabolism of Allo-Threonine (e.g., in Escherichia coli, Saccharomyces cerevisiae)

The metabolism of allo-threonine, particularly the L-isomer, is a documented pathway in various microorganisms, where it primarily serves as a source for the essential amino acid glycine. The key enzymes involved are threonine aldolases, which catalyze the reversible cleavage of allo-threonine into glycine and acetaldehyde.

Metabolism in Escherichia coli

In Escherichia coli, the primary enzyme responsible for allo-threonine degradation is a low-specificity L-threonine aldolase (L-TA), encoded by the ltaE gene researchgate.netnih.gov. This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible cleavage of both L-allo-threonine and L-threonine to yield glycine and acetaldehyde researchgate.netuniprot.org. While it acts on both diastereomers, it is considered a low-specificity enzyme nih.govuniprot.org. The physiological role of this aldolase is notable as an alternative route for glycine synthesis nih.govwikipedia.org. In wild-type E. coli, the primary pathway for glycine generation is catalyzed by serine hydroxymethyltransferase (SHMT), encoded by the glyA gene. Disruption of the ltaE gene in wild-type cells has no significant effect on growth; however, in mutants where the glyA gene is knocked out, the disruption of ltaE leads to a marked decrease in cellular growth rate nih.gov. This indicates that the L-threonine aldolase pathway becomes crucial for supplying glycine when the main SHMT pathway is inert nih.govwikipedia.org.

Metabolism in Saccharomyces cerevisiae

The metabolic pathway in the yeast Saccharomyces cerevisiae is analogous to that in E. coli. The central enzyme is also a low-specificity L-threonine aldolase, which is encoded by the GLY1 gene yeastgenome.orgnih.govcapes.gov.br. This enzyme is vital for glycine biosynthesis in yeast and catalyzes the cleavage of both L-allo-threonine and L-threonine into glycine and acetaldehyde nih.govcapes.gov.brymdb.ca. The GLY1 gene product is a PLP-dependent enzyme with a primary structure similar to the L-allo-threonine aldolase found in bacteria like Aeromonas jandaei nih.govnih.gov. Although not essential for viability, null mutants of GLY1 exhibit slow growth, highlighting the enzyme's importance in cellular metabolism yeastgenome.org.

Metabolism of D-Allo-Threonine

While the metabolism of L-allo-threonine is well-characterized, some bacteria also possess enzymes capable of catabolizing D-allo-threonine. D-threonine aldolase (D-TA), found in bacteria such as Arthrobacter sp. and Alcaligenes xylosoxidans, is a PLP-dependent enzyme that reversibly cleaves both D-threonine and D-allo-threonine into glycine and acetaldehyde nih.govwikipedia.orgcapes.gov.brgenome.jp. This enzyme is strictly specific for the D-configuration at the alpha-carbon but does not distinguish between the threo (D-threonine) and erythro (D-allo-threonine) forms at the beta-carbon nih.gov. The kinetic parameters for D-threonine and D-allo-threonine can differ; for the enzyme from Arthrobacter sp. DK-38, the Vmax for D-allo-threonine is significantly higher than for D-threonine nih.gov.

The following table provides a comparative summary of the key enzymes involved in allo-threonine metabolism in E. coli and S. cerevisiae.

Table 2: Key Enzymes in the Microbial Metabolism of Allo-Threonine

| Organism | Gene | Enzyme Name | EC Number | Substrates | Products | Physiological Role | References |

|---|---|---|---|---|---|---|---|

| Escherichia coli | ltaE | Low-specificity L-threonine aldolase (L-TA) | 4.1.2.48 | L-allo-threonine, L-threonine | Glycine + Acetaldehyde | Alternative pathway for glycine biosynthesis, crucial when the primary SHMT pathway is inactive. | researchgate.netnih.govuniprot.org |

| Saccharomyces cerevisiae | GLY1 | Low-specificity L-threonine aldolase | 4.1.2.48 | L-allo-threonine, L-threonine | Glycine + Acetaldehyde | A key enzyme in glycine biosynthesis. | yeastgenome.orgnih.govcapes.gov.brresearchgate.net |

| Arthrobacter sp. | - | D-threonine aldolase (D-TA) | 4.1.2.42 | D-allo-threonine, D-threonine | Glycine + Acetaldehyde | Degradation of D-amino acids. | nih.govwikipedia.orggenome.jp |

Applications of Z D Allo Thr Oh in Advanced Peptide Chemistry and Biomolecular Engineering Research

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating peptides in a controlled and efficient manner. bachem.com The use of specialized amino acid derivatives, such as Z-D-Allo-Thr-OH, is crucial for expanding the capabilities of this method.

Z-Protected D-Allo-Threonine as a Building Block

This compound serves as a fundamental building block in SPPS. The benzyloxycarbonyl (Z) group protects the α-amino group, allowing for the sequential addition of other amino acids to the growing peptide chain. bachem.combenchchem.com This protection is stable under various coupling conditions and can be selectively removed when needed. The "D" configuration and "allo" stereochemistry at the β-carbon are crucial features that influence the final structure and function of the synthesized peptide. nih.gov The use of such protected D-amino acids is essential for creating peptidomimetics, which are compounds designed to mimic natural peptides but with improved pharmacological characteristics. vulcanchem.com

Strategic Incorporation for Enhanced Peptide Stability and Bioactivity

The incorporation of D-amino acids like D-allo-threonine into peptide sequences is a key strategy for enhancing their stability. vulcanchem.com Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body. Peptides containing D-amino acids, however, are more resistant to this enzymatic breakdown, leading to a longer half-life and improved pharmacokinetic profiles. vulcanchem.comnih.gov

Furthermore, the specific stereochemistry of D-allo-threonine can induce particular secondary structures, such as β-turns, within the peptide backbone. vulcanchem.com This conformational control is vital for designing peptides that can bind to specific biological targets with high affinity and selectivity, thereby enhancing their bioactivity. The ability to engineer peptides with defined three-dimensional shapes opens up new possibilities for therapeutic applications. drugdiscoverytrends.com

Integration into Non-Proteinogenic Peptides and Therapeutic Design Research

The unique properties of this compound extend its utility beyond standard peptide synthesis into the realm of non-proteinogenic peptides and the design of novel therapeutics. Non-proteinogenic amino acids are those not found among the 20 standard amino acids and their incorporation can lead to peptides with novel functions. wikipedia.org

Synthesis of Cyclic Peptides Incorporating this compound

Cyclic peptides often exhibit greater stability and bioavailability compared to their linear counterparts. conceptlifesciences.com The synthesis of these complex molecules requires precise chemical strategies. conceptlifesciences.comnih.gov this compound can be strategically incorporated into the linear precursor of a cyclic peptide. The unique conformational constraints imposed by the D-allo-threonine residue can facilitate the cyclization process, which can be performed either on the solid support or in solution after cleavage. mdpi.comnih.gov The resulting cyclic peptides, containing this non-proteinogenic residue, can adopt well-defined conformations crucial for their biological activity.

Development of Peptide-Based Drug Candidates in Research Contexts

The development of peptide-based drugs is a rapidly growing area of pharmaceutical research. drugdiscoverytrends.comnih.gov The use of unnatural amino acids like D-allo-threonine is a key strategy in this field. drugdiscoverytrends.com By replacing natural amino acids with this compound, researchers can design peptide drug candidates with improved stability against degradation, a critical factor for therapeutic efficacy. vulcanchem.comnih.gov This modification can lead to drugs with longer-lasting effects in the body. Moreover, the conformational control offered by D-allo-threonine allows for the fine-tuning of the peptide's interaction with its target, potentially increasing potency and reducing off-target effects. vulcanchem.com

Contributions to the Synthesis of Complex Natural Products (e.g., Callipeltin A, Zelkovamycins)

This compound and its derivatives are instrumental in the total synthesis of several complex and biologically active natural products.

Callipeltin A: This complex cyclic depsipeptide, isolated from a marine sponge, exhibits antiviral, antifungal, and cytotoxic activities. uni-saarland.de Its intricate structure includes a D-allo-threonine residue. uni-saarland.deresearchgate.net The synthesis of Callipeltin A and its analogs has relied on the use of protected D-allo-threonine building blocks to construct the peptide core. uni-saarland.dersc.org

Zelkovamycins: This family of cyclic octapeptides shows potent antibacterial and antiviral properties. researchgate.net While some zelkovamycins contain L-α-methyl-allo-threonine, the synthesis of various analogues has explored the incorporation of other threonine stereoisomers to investigate structure-activity relationships. mdpi.comnih.gov The synthesis of these complex molecules often involves a fragment-based approach, where protected amino acids, including derivatives of allo-threonine, are assembled into linear precursors before cyclization. nih.gov

Role in Protein Engineering and Functional Modulation

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, offering the ability to introduce novel chemical functionalities, alter protein structure, and create new biological activities. nih.govnih.gov this compound, as a derivative of the non-proteinogenic amino acid D-allo-threonine, represents a valuable tool in this field. D-allo-threonine is a stereoisomer of the naturally occurring L-threonine, differing in the stereochemistry at the β-carbon. benchchem.com This subtle structural variance allows for the precise modulation of protein properties.

Modifying Protein Functionality and Interactions through Allo-Threonine Incorporation

The site-specific incorporation of allo-threonine into a polypeptide chain can significantly modify a protein's functionality and its interactions with other molecules. chemimpex.com This is achieved by leveraging the unique stereochemistry of the allo-threonine side chain, which presents its hydroxyl and methyl groups in a different spatial orientation compared to the canonical L-threonine or L-isoleucine. This alteration can lead to several key outcomes:

Modified Enzyme Activity: In enzymes, the precise positioning of amino acid side chains within the active site is critical for catalysis. Replacing a key threonine residue with allo-threonine can change the geometry of the active site, potentially altering substrate specificity or catalytic efficiency.

Modulated Protein-Protein Interactions: The binding interfaces between proteins are highly specific. Introducing allo-threonine at such an interface can either disrupt or enhance the interaction by altering the steric and hydrogen-bonding landscape. This provides a method for controllably modulating cellular signaling pathways or protein complex formation. nih.gov

Introduction of Novel Chemical Handles: While not a direct feature of allo-threonine itself, its successful incorporation opens the door for using other derivatives of D-allo-threonine that carry bioorthogonal functional groups. These groups can be used for subsequent chemical modifications, such as the attachment of fluorescent probes, crosslinkers, or drug molecules. nih.gov

Research has demonstrated that various non-canonical amino acids can be incorporated into proteins using modified cellular translation machinery, extending the functional repertoire of these biomolecules. nih.govnih.gov The use of protected forms like Fmoc-D-allo-threonine is a key enabling step in the solid-phase synthesis of peptides and proteins containing this modification. chemimpex.com

| Parameter | Effect of Allo-Threonine Incorporation | Potential Research Application |

| Protein Structure | Induces local conformational changes due to altered stereochemistry. | Studying the relationship between structure and function; creating proteins with enhanced stability. |

| Enzyme Catalysis | Alters active site geometry and hydrogen-bonding networks. | Engineering enzymes with novel substrate specificities or improved catalytic rates. |

| Molecular Recognition | Modifies the surface of protein interaction domains. | Modulating protein-protein interactions to control biological pathways. |

| Bioconjugation | Serves as a unique site for attaching probes or drugs (when derivatized). | Developing targeted therapeutics and advanced imaging agents. bocsci.com |

Exploration in Recombinant Protein Production

The production of proteins containing non-canonical amino acids like D-allo-threonine relies heavily on recombinant protein expression systems. nih.gov Escherichia coli is a common host for this purpose due to its rapid growth, low cost, and well-understood genetics. nih.govitaca-sb.it However, producing modified proteins presents unique challenges and opportunities.

The fundamental workflow involves genetically engineering an expression system. nih.gov This typically requires:

An expression vector: A plasmid containing the gene of interest, modified to include a codon that will specify the incorporation of D-allo-threonine. abcam.com

An engineered host: An organism, such as E. coli, that is equipped with a unique aminoacyl-tRNA synthetase and tRNA pair. This pair recognizes the specific codon and charges the tRNA with this compound (or a suitable precursor), ensuring its insertion into the growing polypeptide chain. nih.gov

Optimization is a critical aspect of this process. itaca-sb.it Researchers explore various strategies to enhance the yield and purity of the modified recombinant protein. These can include modifying the N-terminal sequences of the protein, which can significantly influence expression levels, or using host strains and vectors designed for high-level production. nih.govproteonic.nl The expression levels may need to be carefully controlled, as high-level production of a foreign or modified protein can sometimes be toxic to the host cell or lead to misfolding and the formation of insoluble inclusion bodies. itaca-sb.it

| Stage | Objective | Common Techniques & Considerations |

| Vector Design | Efficient transcription and translation of the target gene. | Use of strong, inducible promoters; codon optimization; inclusion of affinity tags for purification. abcam.com |

| Host Strain Engineering | Specific incorporation of D-allo-threonine without cross-reactivity. | Introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov |

| Expression Optimization | Maximize the yield of soluble, correctly folded protein. | Adjusting induction conditions (inducer concentration, temperature, time); using specialized cell culture media. nih.gov |

| Purification | Isolate the modified protein from host cell components. | Affinity chromatography, ion-exchange chromatography, size-exclusion chromatography. itaca-sb.it |

The exploration of this compound in this context is driven by the desire to create novel biologics, engineered enzymes, and research tools that possess functionalities not accessible with the standard 20 amino acids. nih.govbocsci.com

Future Research Directions and Emerging Paradigms in Z D Allo Thr Oh Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral amino acids, particularly non-proteinogenic variants like D-allothreonine, remains a significant challenge in organic chemistry. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally sustainable. Current methods often rely on multi-step processes that may involve harsh reagents and generate considerable waste. An improved synthesis has been described starting from the inexpensive L-threonine, which undergoes epimerization to yield a mixture containing D-allothreonine. researchgate.netdaneshyari.com Further derivatization and protection steps lead to compounds like Z-D-Allo-Thr-OH.

Emerging strategies aim to move beyond these classical approaches by integrating principles of green chemistry. This includes the use of biocatalysis, where enzymes or whole-cell systems can perform highly specific stereochemical transformations under mild conditions. rsc.org The development of engineered enzymes capable of directly synthesizing D-allothreonine or its precursors could dramatically streamline the production of this compound.

Table 1: Comparison of Potential Synthetic Strategies for D-Allothreonine Derivatives

| Synthetic Strategy | Advantages | Disadvantages | Sustainability Outlook |

| Classical Chemical Synthesis | Well-established, high-yield potential. | Often requires multiple protection/deprotection steps, uses harsh reagents, potential for racemization. cat-online.com | Low to moderate; dependent on solvent choice and waste management. |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Enzyme stability and availability can be limiting; may still require chemical steps. | High; reduces reliance on toxic catalysts and solvents. |

| Whole-Cell Biotransformation | Can utilize simple starting materials, potential for one-pot synthesis, autonomous production. udel.edu | Lower yields, complex purification, metabolic burden on the host organism. | Very High; utilizes renewable feedstocks and minimizes chemical waste. |

| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. | Catalyst cost and sensitivity, optimization can be complex. | High; reduces stoichiometric waste compared to classical resolution. |

Future efforts will likely focus on combining these strategies, such as using metabolically engineered microorganisms to produce a key intermediate that is then converted to the final product via a highly efficient catalytic step. udel.edu

Unraveling Undiscovered Biochemical Roles and Metabolic Pathways

While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their diverse and critical biological roles, particularly in microorganisms and the nervous systems of higher organisms. nih.govfrontiersin.org D-amino acids are known components of bacterial cell walls (e.g., peptidoglycan), act as neurotransmitters (e.g., D-serine), and function as signaling molecules in complex microbial communities. nih.govebi.ac.ukwikipedia.org

The specific biochemical functions of D-allothreonine and its derivatives like this compound are largely uncharted territory. A primary future objective is to investigate whether this compound or its deprotected form plays a role in biological systems. Research could explore its potential as a metabolic intermediate, a signaling molecule, or a component of secondary metabolites with antimicrobial or other bioactive properties. wikipedia.orgresearchgate.net

The metabolic fate of exogenous D-amino acids is often governed by specific enzymes such as D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which catalyze their degradation. nih.govontosight.aimdpi.com A key research question is whether D-allothreonine is a substrate for these or other undiscovered enzymes. Understanding its metabolic pathway is crucial for any potential therapeutic application, as its stability and mode of clearance in an organism would need to be well-defined.

Table 2: Potential Biochemical Roles for D-Allothreonine (Unconfirmed)

| Potential Role | Biological System | Rationale/Homology | Research Approach |

| Bacterial Cell Wall Component | Bacteria | D-alanine and D-glutamate are key peptidoglycan components. wikipedia.org | Analysis of bacterial cell walls grown in the presence of labeled D-allothreonine. |

| Neuromodulator | Mammalian Brain | D-serine and D-aspartate are potent modulators of NMDA receptors. mdpi.com | Electrophysiological studies on neurons exposed to D-allothreonine. |

| Interkingdom Signaling | Host-Microbe Interfaces | Gut microbiota use D-amino acids to communicate and regulate host processes. frontiersin.org | Co-culture experiments with gut bacteria and intestinal epithelial cells. |

| Biofilm Regulation | Microbial Communities | Certain D-amino acids can trigger biofilm disassembly. frontiersin.org | Biofilm formation assays in the presence of varying D-allothreonine concentrations. |

| Precursor for Secondary Metabolites | Fungi, Bacteria | Non-proteinogenic amino acids are often incorporated into non-ribosomal peptides with antibiotic properties. wikipedia.org | Genome mining for biosynthetic gene clusters and in vitro reconstitution. |

Advancements in High-Throughput Analytical Methodologies

Progress in understanding the synthesis and biological role of this compound is intrinsically linked to the ability to accurately detect and quantify it in complex mixtures. The analysis of chiral molecules, especially amino acids, requires specialized techniques to distinguish between enantiomers and diastereomers.

Future research will leverage advancements in high-throughput analytical methods to accelerate discovery. sigmaaldrich.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective analysis of chiral amino acids, sometimes without the need for derivatization. bocsci.comnih.gov The development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) continues to improve the resolution of amino acid isomers. bocsci.commdpi.com

Furthermore, fluorescence-based assays are being developed for the high-throughput screening of enantiomeric excess. nih.govnih.gov These methods often involve a chiral selector that fluoresces differently upon binding to each enantiomer, allowing for rapid analysis in microplate formats. Such an approach could be adapted to screen for enzymes that produce D-allothreonine or to quickly assess the stereochemical purity of synthetic batches of this compound.

Table 3: High-Throughput Analytical Methodologies for Chiral Amino Acid Analysis

| Methodology | Principle | Throughput | Sensitivity | Application for this compound |

| Chiral LC-MS/MS | Chromatographic separation on a chiral stationary phase followed by mass-selective detection. fujifilm.com | Moderate | High | Accurate quantification in biological matrices (e.g., plasma, cell lysates). |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector. bocsci.com | High | Moderate-High | Rapid purity analysis and screening of enzymatic reactions. |

| Fluorescence Spectroscopy | Diastereomeric complex formation with a chiral fluorophore, leading to differential emission. nih.govresearchgate.net | Very High | High | High-throughput screening of synthesis conditions or enzyme libraries. |

| Gas Chromatography (GC) | Separation of volatile chiral derivatives on a chiral column. cat-online.com | Moderate | Very High | Enantiomeric purity determination after derivatization. |

Predictive Modeling for Rational Design in Biomolecular Engineering

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern protein engineering and drug discovery, allowing for the creation of proteins and peptides with novel functions or enhanced stability. rsc.orgbitesizebio.com this compound, as a protected UAA, is a building block for solid-phase peptide synthesis, enabling its precise placement within a peptide sequence. researchgate.net

Future research will increasingly rely on predictive modeling and computational tools to guide the rational design of biomolecules containing D-allothreonine. mdpi.com Molecular dynamics (MD) simulations can be used to understand how the unique stereochemistry of a D-allothreonine residue impacts the local and global structure, flexibility, and binding interactions of a peptide. frontiersin.org

Structure prediction algorithms like AlphaFold and peptide-specific servers like PEP-FOLD are becoming more adept at handling non-canonical residues, although challenges remain. frontiersin.orgnih.govuniv-paris-diderot.fruniv-paris-diderot.fr These tools can be used to screen virtual libraries of peptides containing D-allothreonine to identify candidates with a desired fold or affinity for a specific biological target, such as a protein-protein interface (PPI). frontiersin.orgacs.orgrsc.orgnih.gov This in silico approach can significantly reduce the experimental effort required to develop novel peptide-based inhibitors or functional biomaterials. nih.gov

Table 4: Predictive Modeling Tools in Biomolecular Engineering

| Tool/Approach | Function | Application in D-Allothreonine Research |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. mdpi.com | Evaluating the binding of D-allothreonine-containing peptides to target proteins. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. mdpi.com | Assessing the conformational stability and dynamics of peptides modified with D-allothreonine. |

| Homology Modeling | Predicts the 3D structure of a target protein based on a known template. mdpi.com | Not directly applicable for de novo peptide design but useful for target structure determination. |

| Peptide Structure Prediction (e.g., PEP-FOLD, AlphaFold) | Predicts the 3D structure of a peptide from its amino acid sequence. nih.govuniv-paris-diderot.fr | Modeling the structure of novel peptides containing D-allothreonine to guide rational design. |

| Quantum Mechanics (QM) | Calculates electronic structure to understand reaction mechanisms and properties. | Investigating the electronic effects of the D-allothreonine side chain on peptide backbone chemistry. |

By integrating these predictive tools with empirical high-throughput synthesis and screening, the field can accelerate the exploration of this compound's potential in creating next-generation biomolecules.

Q & A

Q. Case Study :

| Study A (2020) | Study B (2023) | Resolved Mechanism |

|---|---|---|

| δ 1.2 ppm (d, J=6.5 Hz) | δ 1.3 ppm (d, J=7.1 Hz) | Solvent-induced shift (DMSO vs. CDCl) |

What strategies are effective for designing this compound derivatives with enhanced enzymatic stability in peptide therapeutics?

Advanced Research Question

Methodological Answer :

Modify the threonine side chain via:

- β-methyl substitution to sterically hinder protease binding.

- PEGylation of the hydroxyl group to increase hydrophilicity and reduce enzymatic recognition.

Validate stability using in vitro protease assays (e.g., trypsin/chymotrypsin digestion monitored by LC-MS) and molecular dynamics simulations to predict binding-pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.